molecular formula C18H24F2N4 B7552515 2-(difluoromethyl)-N-[3-(4-methylpiperidin-1-yl)propyl]quinazolin-4-amine

2-(difluoromethyl)-N-[3-(4-methylpiperidin-1-yl)propyl]quinazolin-4-amine

Cat. No. B7552515
M. Wt: 334.4 g/mol
InChI Key: SWWYSSOEQDQDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(difluoromethyl)-N-[3-(4-methylpiperidin-1-yl)propyl]quinazolin-4-amine is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as DF-MPQA and has shown promise in a variety of applications, including cancer research and drug development. In

Scientific Research Applications

DF-MPQA has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is cancer treatment. Studies have shown that DF-MPQA has potent anti-cancer activity and can induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
DF-MPQA has also been studied for its potential use in drug development. This compound has been shown to have a high affinity for a specific receptor in the brain, making it a potential candidate for the development of drugs for the treatment of neurological disorders such as Parkinson's disease.

Mechanism of Action

The mechanism of action of DF-MPQA is not fully understood, but studies have shown that this compound interacts with a specific receptor in the brain known as the sigma-1 receptor. This receptor is involved in a variety of cellular processes, including cell survival, proliferation, and differentiation. By interacting with this receptor, DF-MPQA can modulate these processes, leading to its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects
DF-MPQA has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cancer cell growth, and modulate cellular processes involved in cell survival and proliferation. DF-MPQA has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using DF-MPQA in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a valuable tool for cancer research. DF-MPQA also has a high affinity for the sigma-1 receptor, making it a potential candidate for the development of drugs for the treatment of neurological disorders.
One of the limitations of using DF-MPQA in lab experiments is its relatively high cost. This compound is not readily available and can be expensive to synthesize. Additionally, the mechanism of action of DF-MPQA is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on DF-MPQA. One area of research is the development of drugs for the treatment of neurological disorders. DF-MPQA has shown promise in this area, and further research is needed to fully understand its potential as a neuroprotective agent.
Another area of research is the development of new cancer treatments. DF-MPQA has shown potent anti-cancer activity, and further research is needed to determine its efficacy in vivo and its potential as a cancer treatment.
Conclusion
In conclusion, DF-MPQA is a synthetic compound that has shown promise in a variety of scientific research applications. This compound has potent anti-cancer activity and has been studied for its potential use in drug development. DF-MPQA interacts with the sigma-1 receptor, modulating cellular processes involved in cell survival, proliferation, and differentiation. While there are limitations to using DF-MPQA in lab experiments, further research is needed to fully understand its potential as a neuroprotective agent and cancer treatment.

Synthesis Methods

DF-MPQA is a synthetic compound that can be prepared using a multi-step process. The synthesis method involves the reaction of 2-chloro-N-(4-methylpiperidin-1-yl)quinazolin-4-amine with difluoromethyl bromide in the presence of a base. The resulting product is then purified using column chromatography to obtain DF-MPQA in its pure form.

properties

IUPAC Name

2-(difluoromethyl)-N-[3-(4-methylpiperidin-1-yl)propyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N4/c1-13-7-11-24(12-8-13)10-4-9-21-17-14-5-2-3-6-15(14)22-18(23-17)16(19)20/h2-3,5-6,13,16H,4,7-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWYSSOEQDQDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNC2=NC(=NC3=CC=CC=C32)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(difluoromethyl)-N-[3-(4-methylpiperidin-1-yl)propyl]quinazolin-4-amine

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